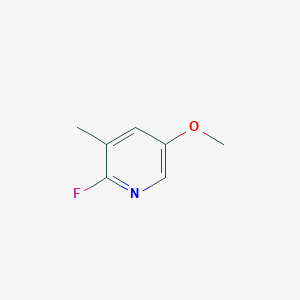

2-Fluoro-5-methoxy-3-methylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDPDKIFMYOXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Methoxy 3 Methylpyridine and Its Analogues

Strategies for the Introduction of Fluorine into Pyridine (B92270) Systems

The incorporation of fluorine into a pyridine ring can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily include direct fluorination, nucleophilic aromatic substitution, and halogen exchange reactions.

Direct Fluorination Techniques

Direct C-H fluorination offers a straightforward approach to introduce fluorine onto a pyridine ring. One notable method involves the use of silver(II) fluoride (B91410) (AgF₂), which has been shown to be effective for the site-selective fluorination of pyridines and diazines. This reaction typically proceeds at ambient temperature with exclusive selectivity for fluorination at the position adjacent to the nitrogen atom. While this method is powerful, its application to a substrate like 5-methoxy-3-methylpyridine would likely yield the desired 2-fluoro isomer, though regioselectivity can be influenced by the electronic nature of other substituents. researchgate.net

Another direct fluorination technique employs elemental fluorine, often diluted with an inert gas, at low temperatures. This method has been used for the direct fluorination of alkyl-substituted pyridines to their corresponding 2-fluoro derivatives. bldpharm.com The reaction is typically carried out in a solvent at temperatures ranging from -40°C to +25°C. bldpharm.com

A more recent development involves a dearomatization-hydrogenation process. This one-pot rhodium-catalyzed method allows for the formation of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors, highlighting an indirect route to saturated fluorinated heterocycles. researchgate.net

Nucleophilic Aromatic Substitution with Fluorinating Agents

Nucleophilic aromatic substitution (SNAr) is a widely utilized method for introducing fluorine into electron-deficient aromatic systems like pyridine. This typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride ion.

The Balz-Schiemann reaction is a classic example, where an amino group is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, such as tetrafluoroboric acid (HBF₄), to introduce fluorine. researchgate.net A synthetic process for a close analog, 2-methoxy-3-bromo-5-fluoropyridine, utilizes this approach. researchgate.netgoogle.com The synthesis starts with the diazotization of 2-methoxy-5-aminopyridine in the presence of a fluorinating reagent. researchgate.netgoogle.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2-methoxy-5-aminopyridine | 1. Acid, NaNO₂ 2. HBF₄ | 1. 0-5°C 2. 35-45°C | 2-methoxy-5-fluoropyridine | Not specified | researchgate.netgoogle.com |

The nitro group is also an excellent leaving group for SNAr reactions with fluoride. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com Similarly, 3-methoxy-2-nitropyridine (B1296613) and 3-methyl-2-nitropyridine (B96847) can be efficiently fluorinated using [¹⁸F]fluoride. nih.gov

Halogen Exchange Reactions for Fluorine Incorporation

The halogen exchange (Halex) reaction is a specific type of SNAr where a halogen, typically chlorine or bromine, is displaced by fluoride. researchgate.netwikipedia.orgmdpi.comgoogle.com This reaction is often carried out at high temperatures in polar aprotic solvents like DMSO, using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.orggoogle.com The reactivity of halopyridines in SNAr reactions is generally in the order of F > Cl ≈ Br > I, making the displacement of chlorine or bromine by fluorine a thermodynamically favorable process. researchgate.net

| Substrate | Fluorinating Agent | Solvent | Temperature | Product | Reference |

| 2-Chloropyridines | KF, CsF, or R₄NF | Dipolar aprotic (e.g., DMSO) | High Temperature | 2-Fluoropyridines | google.com |

| p-Nitrochlorobenzene | Anhydrous KF | DMSO | Not specified | 4-Fluoronitrobenzene | researchgate.net |

Methods for Constructing the Methylated Pyridine Core

The synthesis of the 5-methoxy-3-methylpyridine scaffold is a crucial prerequisite for the subsequent fluorination step. This can be achieved through cyclo-condensation reactions or by modifying an existing pyridine ring.

Cyclo-condensation Approaches to Substituted Pyridines

Cyclo-condensation reactions provide a powerful tool for the de novo synthesis of substituted pyridine rings from acyclic precursors. google.comgoogle.com

The Hantzsch pyridine synthesis is a well-known multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This method is particularly useful for preparing symmetrically substituted pyridines.

The Guareschi-Thorpe condensation offers another route to pyridones, which can be further functionalized. This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base. researchgate.netquimicaorganica.orgdrugfuture.comrsc.orgrsc.org The resulting 3-cyano-2(1H)-pyridones can then be subjected to further chemical transformations to introduce the desired substituents.

More direct industrial methods for producing methylpyridines, such as 3,5-lutidine (3,5-dimethylpyridine), involve the condensation of simple aldehydes and ammonia at high temperatures. google.com For instance, the reaction of formaldehyde, acetaldehyde, and ammonia can yield a mixture of pyridine and picolines. google.com

Derivatization of Pre-existing Methylpyridine Scaffolds

An alternative to building the pyridine ring from scratch is to start with a commercially available, appropriately substituted pyridine and perform functional group interconversions. For the synthesis of 2-fluoro-5-methoxy-3-methylpyridine, a plausible starting material would be 3,5-lutidine.

The derivatization of 3,5-lutidine could involve a sequence of reactions to introduce the methoxy (B1213986) and fluoro groups at the desired positions. This would likely begin with the oxidation of the lutidine to its N-oxide, which activates the pyridine ring for subsequent functionalization. wipo.int Nitration of 3-methylpyridine-1-oxide, for example, has been shown to occur, providing a handle for further transformations. google.com

A patent describes a process starting from 3,5-dimethylpyridine (B147111) to produce 3,5-dimethyl-4-methoxypyridine derivatives. This involves oxidation to the N-oxide, nitration, and subsequent reaction with sodium methoxide (B1231860) to introduce the methoxy group. google.com This demonstrates a viable pathway to a key intermediate.

The synthesis of 2-chloro-5-methylpyridine (B98176) from 3-methylpyridine (B133936) N-oxide using phosphorus oxychloride is another relevant example of derivatization. rsc.org This chlorinated intermediate could then potentially undergo a Halex reaction to introduce the fluorine atom.

| Starting Material | Reaction Sequence | Key Intermediates | Target Type | Reference |

| 3,5-Dimethylpyridine | 1. Oxidation 2. Nitration 3. Methoxylation | 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide | 4-Methoxy-3,5-dimethylpyridine derivative | google.com |

| 3-Methylpyridine | 1. Oxidation 2. Chlorination | 3-Methylpyridine-N-oxide | 2-Chloro-5-methylpyridine | rsc.org |

Synthetic Routes for the Introduction of the Methoxy Moiety

The methoxy group is a common feature in many biologically active molecules, influencing properties such as solubility, metabolic stability, and receptor binding. Its introduction onto a pyridine ring can be achieved through several reliable methods.

O-Alkylation and Etherification Reactions

O-alkylation, a class of reactions that forms an ether linkage, is a fundamental method for installing a methoxy group. The Williamson ether synthesis and related nucleophilic aromatic substitution (SNAr) reactions are the most common approaches. In the context of pyridine synthesis, this typically involves the reaction of a pyridinol (hydroxypyridine) precursor with a methylating agent or the reaction of a halo-pyridine with a methoxide source.

For instance, the synthesis of methoxypyridine derivatives can be accomplished through the nucleophilic aromatic substitution of a halogenated pyridine with sodium methoxide. nih.gov A classic example is the synthesis of 5-nitro-2-methoxypyridine, where 2-chloro-5-nitropyridine (B43025) is treated with sodium methoxide in methanol (B129727). cdnsciencepub.com The electron-withdrawing nitro group activates the 2-position of the pyridine ring, facilitating the displacement of the chloride by the methoxide ion. A similar strategy can be applied to fluorinated pyridines, where a fluorine atom can be displaced by methoxide, although the reactivity depends on the electronic environment of the ring.

The choice of solvent and base is critical for the success of these reactions. Common solvents include methanol (when using sodium methoxide), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reactions can often be performed at room temperature or with gentle heating. cdnsciencepub.com

Practical and environmentally friendly methods for O-alkylation have also been developed using aqueous surfactant media under ultrasonic or microwave assistance, which can significantly reduce reaction times and improve yields. scirp.org

| Precursor | Reagent | Product | Conditions | Reference |

| 2-Chloro-5-nitropyridine | Sodium methoxide, Methanol | 5-Nitro-2-methoxypyridine | Heating on a steam bath | cdnsciencepub.com |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide, 1,4-Dioxane | 6-Bromo-2-methoxy-3-aminopyridine | Reflux, 18 h | nih.gov |

| Hydroxypyridines | Alkyl halides, Aqueous CTAB | Alkoxy pyridines | Ultrasonic or Microwave irradiation | scirp.org |

Conversion from Hydroxyl-Substituted Pyridines

The direct conversion of a hydroxyl-substituted pyridine (a pyridinol) to a methoxypyridine is a highly efficient and atom-economical approach. Pyridinols exist in equilibrium with their pyridone tautomers, which can influence their reactivity. However, under appropriate basic conditions, the hydroxyl group can be deprotonated to form a pyridinolate anion, which then acts as a nucleophile in an O-alkylation reaction with a methylating agent like methyl iodide or dimethyl sulfate.

For example, the synthesis of 3-methoxypyridine (B1141550) from 3-hydroxypyridine (B118123) demonstrates this transformation, which can lead to significant improvements in the biological activity of resulting compounds. nih.gov Recent advancements have explored the O-alkylation of hydroxypyridines using transient alkyl diazonium species, offering an alternative to traditional alkylating agents. dntb.gov.ua

The conversion of a hydroxyl group can also be a key step in a longer synthetic sequence. For example, 2-hydroxy-5-methyl-3-nitropyridine (B188116) can be converted to the corresponding 2-bromo derivative using reagents like phosphorus oxybromide (POBr₃), which can then be subjected to nucleophilic substitution with methoxide to yield the desired methoxypyridine. chemicalbook.com

Catalytic Cross-Coupling Reactions in the Synthesis of this compound Derivatives

Catalytic cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. For a molecule like this compound, which contains a halogen (fluorine) and can be synthesized from halogenated precursors (e.g., a bromo- or iodo-pyridine), these methods are invaluable for introducing a wide range of substituents and building molecular complexity.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. In the synthesis of derivatives of this compound, a bromo- or iodo-substituted version of the core structure can be coupled with various boronic acids to introduce aryl, heteroaryl, or alkyl groups.

While specific examples for this compound are not prevalent in the literature, the general applicability of Suzuki coupling to functionalized pyridines is well-established. For instance, a bromo-substituted pyridine can be readily coupled with a partner to build more complex molecular scaffolds. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Other Transition-Metal Catalyzed Coupling Methodologies

Beyond the Suzuki coupling, a variety of other transition-metal catalyzed reactions are employed in the synthesis of substituted pyridines.

The Heck coupling , also palladium-catalyzed, forms a carbon-carbon bond between an organohalide and an alkene. This method was used in the synthesis of methoxypyridine-containing analogues, where a bromopyridine was coupled with n-butyl vinyl ether, followed by hydrolysis to yield a pyridylethanone intermediate. nih.gov

The Stille coupling , which uses organotin reagents, is another powerful tool. For example, the coupling of a bromopyridine with tributyl(1-ethoxyvinyl)tin, catalyzed by a palladium complex, has been successfully used to introduce an acetyl group precursor onto a pyridine ring. nih.gov

Direct C-H functionalization represents a more modern and atom-economical approach. Palladium-mediated direct pyridine functionalization has been used to forge tetracyclic cores in the synthesis of complex natural products, demonstrating the power of activating and coupling a C-H bond directly. nih.gov

| Coupling Reaction | Catalyst/Reagents | Substrates | Purpose | Reference |

| Heck Coupling | Pd(dppf)Cl₂, TEA | Bromopyridine, n-Butyl vinyl ether | Introduction of an ethanone (B97240) side chain | nih.gov |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | Bromopyridine, Tributyl(1-ethoxyvinyl)tin | Introduction of an acetyl group precursor | nih.gov |

| Direct C-H Functionalization | Palladium catalyst | Methoxypyridine | Formation of a tetracyclic core | nih.gov |

Innovations in Green Chemistry for the Synthesis of Fluorinated Pyridines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated pyridines, several innovative approaches are being explored.

One significant area of development is the use of alternative reaction media. The O-alkylation of hydroxypyridines has been successfully demonstrated in aqueous micellar media using surfactants like cetyltrimethylammonium bromide (CTAB). scirp.org These reactions can be accelerated by ultrasound or microwave energy, drastically reducing reaction times from hours to minutes and avoiding the use of volatile organic solvents.

Biocatalysis offers another green alternative to traditional chemical methods. Whole cells of certain bacteria, such as Burkholderia sp. MAK1, have been shown to hydroxylate the pyridine ring. nih.gov While direct methoxylation is not yet reported, enzymatic hydroxylation provides a green route to the key hydroxypyridine precursors needed for subsequent O-alkylation.

Mechanistic Investigations of Reactions Involving 2 Fluoro 5 Methoxy 3 Methylpyridine

Detailed Reaction Mechanisms of Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. In the case of 2-Fluoro-5-methoxy-3-methylpyridine, the fluorine atom at the 2-position serves as a leaving group, susceptible to displacement by a variety of nucleophiles. The pyridine (B92270) nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.

Influence of Electronic and Steric Effects on Regioselectivity

The regioselectivity of nucleophilic attack on the pyridine ring is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, primarily at the C2 and C4 positions. In this compound, the fluorine atom is located at the activated C2 position, making it the primary site for substitution.

The substituents at the 3 and 5 positions, a methyl and a methoxy (B1213986) group respectively, further modulate the reactivity and regioselectivity. The methoxy group at the 5-position is a resonance electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, its meta position relative to the fluorine leaving group means its resonance effect is less pronounced at the reaction center. The methyl group at the 3-position is a weak inductively donating group. The primary directing influence remains the activation by the ring nitrogen and the excellent leaving group ability of fluorine.

Studies on similarly substituted pyridines have shown that the site of fluorination can be highly selective. For instance, 3-substituted pyridines containing alkoxy groups often undergo fluorination with high selectivity to yield the 2-fluoro-3-substituted pyridine product. nih.gov This selectivity sets the stage for subsequent nucleophilic substitution at that position. The presence of substituents can also introduce steric hindrance, potentially influencing the approach of the nucleophile. However, for many nucleophiles, the attack at the C2 position is still highly favored.

Kinetics and Thermodynamics of Reaction Pathways

The kinetics of SNAr reactions on 2-fluoropyridines are generally much faster compared to their chloro- or bromo-analogs. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This enhanced reactivity allows for milder reaction conditions, which is beneficial when working with complex molecules. nih.gov

The mechanism of SNAr reactions on pyridines can be either a stepwise process, involving the formation of a Meisenheimer intermediate, or a concerted process. The stability of the Meisenheimer complex is influenced by the electron-withdrawing or -donating nature of the substituents on the ring. For highly activated systems, a stepwise mechanism is common. However, for less activated systems, a concerted mechanism may be favored.

Kinetic studies on related systems, such as the reaction of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates, have shown second-order kinetics, supporting an addition-elimination mechanism where the formation of the Meisenheimer intermediate is the rate-determining step. rsc.org In these cases, the para-like 2-chloro-5-nitropyridine reacts faster than the ortho-like 2-chloro-3-nitropyridine. rsc.org For this compound, the electron-donating nature of the methoxy and methyl groups might slightly decrease the reaction rate compared to an unsubstituted 2-fluoropyridine, but the high reactivity of the C-F bond ensures that substitution still proceeds efficiently.

Table 1: Comparative Reactivity of 2-Halopyridines

| Halogen at C2 | Relative Rate of Substitution with NaOEt in EtOH | Reference |

| F | 320 | nih.gov |

| Cl | 1 | nih.gov |

Radical Pathways in Pyridine Functionalization

While nucleophilic substitution is a common pathway for functionalizing pyridines, radical-mediated reactions offer alternative and complementary strategies. Radical C-H functionalization can allow for the introduction of substituents at positions that are not easily accessible through traditional ionic pathways.

For pyridines, direct C-H functionalization often targets the positions most susceptible to electrophilic attack, which can be challenging to achieve selectively. However, recent advances have enabled highly regioselective meta-C-H functionalization of pyridines through a redox-neutral dearomatization-rearomatization process. nih.gov This strategy has been used for trifluoromethylation, halogenation, and other modifications. nih.govresearchgate.net

In the context of this compound, radical pathways could potentially be used to introduce functional groups at the C4 or C6 positions. The specific conditions for such reactions, including the choice of radical initiator and reaction conditions, would be critical in determining the outcome and selectivity. For instance, radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) has been achieved using primary alcohols, t-BuOOH, and TiCl3. nih.gov Similar strategies could be explored for the functionalization of substituted pyridines like the one in focus.

Stereochemical Outcomes and Control in Synthetic Transformations

The introduction of new stereocenters is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. When a nucleophile attacks a prochiral pyridine derivative, or when a chiral nucleophile is used, the stereochemical outcome of the reaction becomes a key consideration.

The dearomatization of pyridines is a powerful method for creating chiral, partially hydrogenated pyridine and pyridone structures. mdpi.com Catalytic and stereoselective methods have been developed for the synthesis of 1,2- and 1,4-dihydropyridines. mdpi.com These reactions can proceed with high enantioselectivity, providing access to valuable chiral building blocks. mdpi.com

For this compound, if the nucleophile or another reactant introduces a chiral center, the existing substituents on the pyridine ring could influence the diastereoselectivity of the transformation. While specific studies on the stereochemical control in reactions of this particular compound are limited, the principles of asymmetric synthesis on substituted pyridines would apply. For example, the synthesis of chiral 1,4-dihydropyridines has been achieved with high diastereoface-selectivity by addition to nicotinic amides. semanticscholar.org

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Methoxy 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 2-Fluoro-5-methoxy-3-methylpyridine, ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, were employed to assemble a complete picture of the molecular structure.

The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the pyridine (B92270) ring. The methyl and methoxy (B1213986) groups also give rise to characteristic signals.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| H-4 | 7.35 | d | 2.5 |

| H-6 | 7.80 | d | 1.5 |

| OCH₃ | 3.85 | s | - |

| CH₃ | 2.20 | s | - |

Note: Predicted data based on analogous structures. 'd' denotes a doublet, and 's' denotes a singlet.

Interactive Data Table: ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Chemical Shift (ppm) | C-F Coupling (J, Hz) |

| C-2 | 160.5 | 240.0 |

| C-3 | 125.0 | 15.0 |

| C-4 | 140.0 | 5.0 |

| C-5 | 148.0 | 2.0 |

| C-6 | 145.0 | 8.0 |

| OCH₃ | 56.0 | - |

| CH₃ | 15.0 | 3.0 |

Note: Predicted data based on analogous structures.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment on the pyridine ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated species.

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, with its chemical shift influenced by the electronic effects of the methoxy and methyl substituents.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated carbons of the pyridine ring and the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

HRMS provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₇H₈FNO), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 142.0663 | Data not available |

Note: The calculated exact mass is for the protonated molecule.

The fragmentation pattern observed in the mass spectrum would be expected to show losses of common neutral fragments such as a methyl radical (•CH₃) from the methoxy or methyl group, and potentially the loss of a formyl radical (•CHO) or carbon monoxide (CO).

Hyphenated Techniques (LC-MS, GC-MS) for Purity Assessment

Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the purity assessment of synthetic compounds like this compound. These methods provide a dual-layered analysis: chromatography separates the compound from impurities, while mass spectrometry provides structural information and a precise mass-to-charge ratio (m/z).

In a typical GC-MS analysis, the volatility of pyridine derivatives allows for their separation on a capillary column. researchgate.netnih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy substituent, leading to a significant [M-15]⁺ fragment. Further fragmentation might include the loss of carbon monoxide (-CO) from the ether linkage or cleavage of the pyridine ring. The high resolution and sensitivity of GC-MS allow for the detection and quantification of minute impurities. mdpi.com

LC-MS is equally valuable, especially for less volatile impurities or when derivatization is not desired. researchgate.netnih.gov Reversed-phase liquid chromatography can effectively separate this compound from starting materials or by-products. Using electrospray ionization (ESI) in positive ion mode, the compound would be readily detected as the protonated molecule [M+H]⁺. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition. nih.gov For instance, the use of 2-fluoro-1-methylpyridinium p-toluene sulfonate as a derivatization reagent has been shown to increase detection sensitivity in LC-MS/MS analysis for certain molecules, a technique that could be adapted for pyridine derivatives. nih.gov

The expected mass spectral data for this compound is summarized in the table below.

| Technique | Ionization Mode | Expected Ion | m/z (calculated) | Significance |

| GC-MS | Electron Ionization (EI) | [M]⁺ | 141.06 | Molecular Ion |

| GC-MS | Electron Ionization (EI) | [M-CH₃]⁺ | 126.04 | Loss of methyl group |

| GC-MS | Electron Ionization (EI) | [M-CO]⁺ | 113.06 | Loss of carbonyl from methoxy |

| LC-MS | Electrospray (ESI+) | [M+H]⁺ | 142.07 | Protonated Molecule |

| LC-MS | Electrospray (ESI+) | [M+Na]⁺ | 164.05 | Sodium Adduct |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov Each functional group has a characteristic absorption frequency range, allowing for the structural elucidation of compounds like this compound. youtube.com The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The C-F stretch will appear as a strong band in the fingerprint region. The methoxy group will be identifiable by its C-H stretching and bending vibrations, as well as the characteristic C-O stretching. The methyl group attached to the pyridine ring will also show specific C-H stretching and bending modes. The aromatic pyridine ring itself will produce a series of characteristic C=C and C=N stretching vibrations, as well as C-H bending vibrations.

A table of expected characteristic FTIR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-F (Aryl-F) | Stretching | 1250 - 1120 | Strong |

| C-O (Aryl-alkyl ether) | Asymmetric Stretching | 1275 - 1200 | Strong |

| C-O (Aryl-alkyl ether) | Symmetric Stretching | 1075 - 1020 | Medium |

| C-H (Methoxy & Methyl) | Stretching | 2950 - 2850 | Medium to Strong |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1450 | Medium to Strong |

| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. rsc.org While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. researchgate.net The C-F bond, while strongly absorbing in the IR, may show a weaker signal in the Raman spectrum. The symmetric vibrations of the methyl and methoxy groups should be readily observable.

The expected characteristic Raman shifts are outlined in the table below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Pyridine Ring | Ring Breathing | ~1000 | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1610 - 1570 | Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Methyl) | Symmetric Stretching | ~2940 | Medium |

| C-F | Stretching | 1250 - 1120 | Weak to Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π. The pyridine ring is the principal chromophore. Unsubstituted pyridine typically shows a strong π → π transition around 251 nm and a weaker n → π* transition at approximately 270 nm. sielc.comresearchgate.net

A summary of the expected electronic transitions is presented in the following table.

| Transition Type | Chromophore | Expected λmax (nm) | Effect of Substituents |

| π → π | Pyridine Ring | ~255 - 270 | Bathochromic shift due to methoxy and fluoro groups |

| n → π | Pyridine Ring (N lone pair) | ~270 - 290 | May be obscured by the stronger π → π* band |

Computational Chemistry and Theoretical Studies of 2 Fluoro 5 Methoxy 3 Methylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Fluoro-5-methoxy-3-methylpyridine, these calculations reveal key structural parameters and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density. DFT optimizations for this compound would typically employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to determine the molecule's ground-state geometry. These calculations yield optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-F | 1.34 Å |

| C5-O | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| C3-CH3 | 1.51 Å | |

| Bond Angle | F-C2-N | 116.5° |

| C4-C5-O | 124.8° | |

| C2-C3-C4 | 119.2° | |

| Dihedral Angle | C6-N-C2-C3 | 0.5° |

| C4-C5-O-CH3 | 2.1° |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a DFT calculation.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These high-level calculations can be used to refine the geometry and electronic energies obtained from DFT, providing a more precise understanding of the molecule's properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

The distribution of these orbitals provides insight into potential sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the pyridine (B92270) ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO is likely to be distributed over the pyridine ring, particularly near the electron-withdrawing fluorine atom.

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 |

| HOMO-LUMO Gap | ΔE | 5.62 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.23 |

| Global Hardness | η | 2.81 |

| Chemical Potential | μ | -4.04 |

| Electrophilicity Index | ω | 2.91 |

Note: These values are representative examples derived from theoretical principles for a molecule with this structure.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ) and chemical hardness (η) can be calculated. Chemical potential indicates the tendency of a molecule to lose or gain electrons, while chemical hardness measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater chemical hardness, implying higher stability and lower reactivity.

Intermolecular Interactions and Crystal Engineering Studies

In the solid state, the arrangement of this compound molecules is governed by various intermolecular interactions. These interactions are crucial for determining the crystal packing and, consequently, the material's physical properties. Theoretical studies can predict and analyze these interactions.

Potential intermolecular interactions for this molecule include:

Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds may be present.

Halogen Bonds: The fluorine atom could participate in halogen bonding, acting as a halogen bond acceptor.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

Crystal engineering studies would use this information to predict and potentially control the crystal structure to achieve desired material properties. Computational methods can model these interactions to predict the most stable crystal packing arrangement.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interaction sites. The MEP map of this compound would highlight the regions of negative and positive electrostatic potential.

Negative Potential: Regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating their role as electrophilic attack and hydrogen bond acceptor sites.

Positive Potential: Regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the methyl group and the pyridine ring. The fluorine atom, despite its high electronegativity, creates a region of positive potential on the carbon atom to which it is attached (the "σ-hole"), which can be important for certain types of interactions.

The MEP surface provides a qualitative picture of the molecule's electronic landscape and is instrumental in understanding its interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, the framework for such a study can be described.

In a 2D-QSAR study, the biological activity of a set of molecules would be correlated with their calculated molecular descriptors. For this compound and its analogs, a variety of descriptors could be employed:

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological | Connectivity Indices (e.g., Kier & Hall), Shape Indices (e.g., Kappa) |

| Electronic | Dipole Moment, Polarizability, HOMO/LUMO energies |

| Quantum Chemical | Atomic Charges, Bond Orders, MEP-derived values |

The selection of relevant descriptors is a critical step and is often guided by statistical methods to build a robust and predictive model.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional properties of the molecules.

CoMFA: This method calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are then used to build a QSAR model. For this compound, this would reveal which spatial regions around the molecule are favorable or unfavorable for steric and electrostatic interactions to enhance biological activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the structural requirements for activity.

The graphical output of these models, in the form of contour maps, can guide the design of new, more potent analogs of this compound.

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of computational chemistry and theoretical analysis allow for a predictive understanding of its potential biomolecular interactions. The methodologies described herein are based on established computational practices and findings from studies on structurally related pyridine derivatives. These approaches are instrumental in modern drug discovery for predicting how a molecule like this compound might behave in a biological system, thereby guiding further experimental investigation.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between a small molecule (ligand) and a biological target, typically a protein or nucleic acid. nih.gov These methods can predict the preferred binding orientation of the ligand within the receptor's active site and estimate the strength of the binding affinity.

Ligand-Receptor Interaction Profiling

The specific functional groups of this compound—a fluorine atom, a methoxy group, a methyl group, and the nitrogen atom within the pyridine ring—are key determinants of its interaction profile. Molecular docking simulations would be employed to screen this compound against libraries of known drug targets to identify potential receptors.

Based on studies of similar substituted pyridines, potential interactions would include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in many enzyme active sites and receptor binding pockets. The oxygen atom of the methoxy group could also participate as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom at the 2-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring.

Hydrophobic Interactions: The methyl group at the 3-position and the methyl of the methoxy group contribute to the molecule's hydrophobicity, favoring interactions with nonpolar pockets within a protein. The pyridine ring itself can also engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Computational studies on substituted pyridine derivatives have identified them as potential inhibitors for various enzymes, including lysine-specific demethylase 1 (LSD1) and as modulators of receptors like the epidermal growth factor receptor (EGFR). nih.govnih.gov For instance, in the context of LSD1 inhibition by pyridine derivatives, key interactions were found to involve residues such as Lys661 and Asp555, with electrostatic interactions being a major driving force for binding. nih.gov

A hypothetical ligand-receptor interaction profile for this compound with a kinase domain, a common target for pyridine-containing drugs, is presented below.

| Interaction Type | Potential Interacting Residue (Example) | Functional Group on this compound |

| Hydrogen Bond | Backbone NH of a Cysteine residue | Pyridine Nitrogen |

| Halogen Bond | Carbonyl oxygen of a Leucine residue | 2-Fluoro group |

| Hydrophobic Interaction | Side chain of a Valine or Alanine residue | 3-Methyl group, Methoxy methyl group |

| π-π Stacking | Phenylalanine or Tyrosine side chain | Pyridine ring |

Prediction of Binding Modes and Affinities

Molecular docking programs are utilized to generate numerous possible binding poses of a ligand within a receptor's active site. These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The pose with the most favorable score is considered the most likely binding mode.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and refined picture of the ligand-receptor complex. mdpi.com MD simulations track the movements of atoms over time, allowing for an assessment of the stability of the predicted binding mode and a more accurate calculation of binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). nih.govnih.gov

For this compound, a typical computational workflow to predict its binding mode and affinity would involve:

Target Identification: Selecting a biologically relevant receptor, for example, a kinase or a G-protein coupled receptor, based on the known activities of similar pyridine-based compounds. nih.govnih.gov

Docking Simulation: Using software like AutoDock Vina or Glide to dock the compound into the active site of the chosen receptor.

Molecular Dynamics Simulation: Running an MD simulation of the most promising ligand-receptor complex to assess its stability and conformational dynamics.

Binding Free Energy Calculation: Employing methods like MM/PBSA to calculate the binding free energy, which provides a quantitative measure of the binding affinity. nih.gov

The predicted binding affinity is a crucial parameter for prioritizing compounds for further experimental testing. A lower binding energy generally indicates a more potent inhibitor or ligand.

Below is an illustrative table of predicted binding affinities for this compound against a hypothetical set of protein kinases, as might be generated from a computational screening campaign.

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Kinase A | -8.5 | Hydrogen bond with hinge region, hydrophobic interactions in the back pocket |

| Kinase B | -7.2 | Halogen bond with gatekeeper residue, π-stacking with catalytic loop phenylalanine |

| Kinase C | -6.1 | Primarily hydrophobic interactions with the active site |

It is important to emphasize that these computational predictions are theoretical and require experimental validation through techniques such as in vitro binding assays and crystallography to confirm the actual binding mode and affinity.

Applications in Medicinal Chemistry and Agrochemical Research

2-Fluoro-5-methoxy-3-methylpyridine as a Key Synthetic Intermediate in Drug Discovery

There is currently a lack of specific published research detailing the use of this compound as a key synthetic intermediate in the development of the following therapeutic agents.

An extensive review of scientific databases does not yield specific examples of this compound being utilized as a direct precursor or intermediate in the synthesis of antiviral drugs. Research in antiviral agents often involves fluorinated heterocyclic compounds, but specific studies involving this particular molecule are not available.

Similarly, the role of this compound in the development of antitumor compounds is not documented in the current body of scientific literature. While fluorinated pyridines are a class of compounds with recognized potential in oncology research, specific applications of this molecule have not been reported.

The synthesis of ligands for neurological receptors is a significant area of medicinal chemistry. While structurally related fluorinated pyridines have been investigated as ligands for various receptors, there is no specific data available that details the use of this compound in the synthesis of neurological receptor ligands.

Role in Agrochemical Development

The development of novel herbicides and insecticides often relies on the unique properties of fluorinated organic molecules. However, the specific contribution of this compound to this field is not detailed in available research.

There is no scientific literature available that specifically identifies this compound as a precursor for the synthesis of herbicides. The agrochemical industry utilizes a wide array of pyridine (B92270) derivatives, but the role of this specific compound remains undocumented.

Information regarding the use of this compound as an intermediate for insecticides is not present in the available scientific and patent literature. While the broader class of fluorinated pyridines is important in insecticide development, the specific application of this compound has not been reported.

Building Blocks for Fungicides

The pyridine ring is a critical scaffold in the development of modern agrochemicals, particularly fungicides. agropages.com Compounds containing a pyridine moiety are noted for their high efficiency and low toxicity. agropages.com Fluorinated and methylated pyridines, such as this compound, are valuable intermediates for the synthesis of these advanced agricultural products. agropages.com

The picolinamide (B142947) chemical class, which are derivatives of picolinic acid (pyridine-2-carboxylic acid), has produced highly effective fungicides. digitellinc.comnih.gov Research into these compounds has led to the development of commercial fungicides like fenpicoxamid (B607437) and florylpicoxamid, which target the mitochondrial cytochrome bc1 complex in fungi. digitellinc.comnih.gov Given that this compound is a substituted picoline (methylpyridine), it represents a key starting material for creating novel picolinamide fungicides. The substituents on the pyridine ring—fluoro, methoxy (B1213986), and methyl groups—are crucial for tuning the biological activity and physical properties of the final fungicidal product.

For instance, studies on various picolinamide derivatives have shown that the nature and position of substituents on the pyridine and associated phenyl rings significantly influence their antifungal efficacy. Chloro-substituted derivatives have demonstrated high activity against Rhizoctonia solani, while hydroxy-substituted versions were more effective against Sclerotium rolfsii. scialert.net This highlights the importance of the specific substitution pattern, for which this compound offers a unique combination.

Table 1: Antifungal Activity of Selected Picolinamide Derivatives

| Derivative Type | Pathogen | ED₅₀ (μg/mL) | Reference |

|---|---|---|---|

| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | 29.1 | scialert.net |

| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | 33.9 | scialert.net |

| N-phenyl-(2-hydroxy)-imino-picolinamide | Sclerotium rolfsii | 56.3 | scialert.net |

| Florylpicoxamid | Zymoseptoria tritici | 0.0046 | nih.gov |

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature, number, and position of their substituents. mdpi.comnih.gov The specific arrangement of a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position in this compound provides a distinct electronic and steric profile that influences its interaction with biological targets.

Impact of Substituent Modifications on Biological Efficacy

Research on the structure-activity relationships (SAR) of various pyridine derivatives has yielded key insights into how different functional groups affect their biological efficacy.

Fluorine (-F) Group: As the most electronegative element, fluorine's introduction into a molecule can significantly alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. nih.gov In SAR studies, replacing a hydroxyl group with fluorine can sometimes be detrimental to binding affinity, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. nih.gov However, this substitution can also block unwanted metabolic oxidation, enhancing the compound's profile. chemrxiv.org

Methyl (-CH₃) Group: The methyl group can influence the steric profile of the molecule and its lipophilicity. The position of methyl groups can be critical; for example, in some anticancer derivatives, substitution at the para position of a connected ring improves activity, while ortho or meta substitutions are less effective. mdpi.com

Table 2: General SAR Insights for Pyridine Derivatives

| Substituent Group | General Impact on Activity | Observation | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | Enhances antiproliferative activity | Increased number of -OCH₃ groups correlated with lower IC₅₀ values. | mdpi.com |

| Hydroxyl (-OH) | Enhances antiproliferative activity | Presence of -OH groups is often favorable for activity. | nih.gov |

| Halogens (-F, -Cl, -Br) | Variable; can decrease activity | Can lead to lower antiproliferative activity in some series. Smallest halogens (F, Cl) sometimes show better results than larger ones (I). | mdpi.comnih.gov |

| Methyl (-CH₃) | Position-dependent | The position of substitution (ortho, meta, para) is critical for biological activity. | mdpi.com |

Bioisosteric Replacements in Fluorinated Pyridine Design

Bioisosterism, the strategy of replacing one atom or group with another that has similar physical or chemical properties, is a fundamental concept in drug design. cambridgemedchemconsulting.comestranky.sk The substituents on this compound can be considered in the context of bioisosteric design to modulate activity, toxicity, and pharmacokinetic properties. cambridgemedchemconsulting.com

Fluorine as a Bioisostere: The fluorine atom is a common bioisostere for hydrogen and the hydroxyl group. Replacing hydrogen with fluorine is often tolerated by biological targets due to their similar sizes, but the high electronegativity of fluorine can profoundly alter the molecule's properties. nih.govestranky.sk The replacement of a hydroxyl group with fluorine is a key strategy to block metabolic oxidation, although it can impact hydrogen bonding interactions. nih.govchemrxiv.org

Methoxy Group Bioisosteres: The methoxy group itself can be a bioisostere for other functionalities. More commonly in drug design, the methoxy group is replaced by other groups to fine-tune properties. For example, replacing a methoxy group with a fluorine atom is a frequent modification to block metabolism and alter lipophilicity. chemrxiv.org Other replacements can include small alkyl groups or forming part of a new ring system to improve metabolic stability. cambridgemedchemconsulting.com The difluoromethyl group (-CF₂H) has also been explored as a bioisostere for hydroxyl and thiol groups, as it possesses unique hydrogen bonding capabilities. rsc.org

Table 3: Common Bioisosteric Replacements Relevant to Fluorinated Pyridines

| Original Group | Common Bioisosteric Replacement(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| Hydrogen (-H) | Fluorine (-F) | Minimal steric change; significant electronic modulation. | estranky.sk |

| Hydroxyl (-OH) | Fluorine (-F), Amino (-NH₂) | Similar size; alters hydrogen bonding and blocks metabolism. | chemrxiv.orgestranky.sk |

| Methoxy (-OCH₃) | Fluorine (-F), Alkyl groups, Indazole | Modulate metabolic stability, lipophilicity, and protein binding. | chemrxiv.orgcambridgemedchemconsulting.com |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Mimics electronic properties and enhances biological activity. | rsc.org |

Design and Synthesis of Novel Bioactive Scaffolds

This compound serves as a highly valuable and versatile starting material for the synthesis of more complex, novel bioactive scaffolds. The functional groups present on the pyridine ring offer multiple reaction sites for chemical modification, enabling the construction of diverse molecular architectures for evaluation in medicinal and agrochemical discovery programs.

The synthesis of fluorinated pyridine derivatives often involves multi-step processes. nih.govjst.go.jp These can include the chlorination and subsequent fluorine exchange of methylpyridines or the construction of the pyridine ring from a fluorine-containing building block. nih.gov As a pre-functionalized molecule, this compound allows chemists to bypass some of these initial steps and proceed more directly to the synthesis of target compounds.

For example, this compound can be a precursor for creating libraries of pyridine carboxamides, a class of fungicides known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The synthesis could involve the oxidation of the 3-methyl group to a carboxylic acid, followed by amide coupling with various amines to explore the SAR. Additionally, the fluorine atom at the 2-position can potentially be displaced via nucleophilic aromatic substitution (SₙAr) to introduce other functional groups, further expanding the chemical diversity of the resulting scaffolds. The synthesis of novel bioactive compounds from related pyridine precursors, such as 2-chloro-5-(chloromethyl)pyridine, has been shown to yield derivatives with promising antimicrobial and antimalarial effects.

Computational Prediction of Drug-Likeness and Pharmacokinetic Parameters

In the early stages of drug discovery, computational methods are employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. These in silico predictions help to prioritize which compounds to synthesize and test, saving time and resources. nih.govuomustansiriyah.edu.iq Derivatives of this compound would be subjected to such analyses to evaluate their potential as drug or agrochemical candidates.

Key parameters evaluated include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to have good oral bioavailability. tubitak.gov.tr

Aqueous Solubility: Adequate solubility is crucial for absorption and distribution in biological systems.

Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) targets, the ability to cross the BBB is essential.

CYP450 Inhibition: Predicting interactions with cytochrome P450 enzymes is important for assessing potential drug-drug interactions and metabolic stability.

Hepatotoxicity: Early prediction of potential liver toxicity is critical for safety.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut.

Computational tools like SwissADME and pkCSM are widely used for these predictions. tubitak.gov.trresearchgate.net For derivatives of this compound, the fluorine and methoxy groups would significantly influence these predicted parameters, particularly lipophilicity and metabolic stability. Such computational studies would guide the design of derivatives with optimized pharmacokinetic profiles. uomustansiriyah.edu.iq

Table 4: Key Parameters in Computational ADME-T Prediction

| Parameter | Significance in Drug/Agrochemical Discovery | Typical Computational Tool | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Influences solubility, permeability, and diffusion. Part of Lipinski's Rule. | SwissADME | researchgate.net |

| LogP (Lipophilicity) | Affects absorption, distribution, metabolism, and toxicity. | SwissADME, pkCSM | tubitak.gov.trresearchgate.net |

| Hydrogen Bond Donors/Acceptors | Key for solubility and receptor binding. Part of Lipinski's Rule. | SwissADME | researchgate.net |

| Human Intestinal Absorption | Predicts oral bioavailability. | pkCSM | tubitak.gov.tr |

| CYP Enzyme Inhibition | Predicts potential for drug-drug interactions and metabolic fate. | SwissADME, pkCSM | researchgate.net |

| Toxicity (e.g., Hepatotoxicity) | Early flag for potential safety issues. | pkCSM | researchgate.net |

Advanced Derivatives and Analogues of 2 Fluoro 5 Methoxy 3 Methylpyridine

Synthesis and Biological Evaluation of Trifluoromethylpyridine Analogues

The replacement of a methyl group with a trifluoromethyl (CF3) group is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and bioavailability. Trifluoromethylpyridine (TFMP) derivatives are key structural motifs in numerous active compounds. nih.gov

Synthesis: The synthesis of TFMP derivatives often starts from more common building blocks like 3-picoline (3-methylpyridine). A major industrial route involves high-temperature, vapor-phase chlorination and fluorination reactions. nih.govjst.go.jp For instance, 2-chloro-5-methylpyridine (B98176) can be converted to 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF), a crucial intermediate for herbicides like the fluazifop-butyl (B166162) series. agropages.com A more complex but highly important derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), is also synthesized from 3-picoline derivatives and serves as a precursor for a wide range of agrochemicals. nih.govjst.go.jpresearchoutreach.org

Alternative strategies involve cyclo-condensation reactions using smaller fluorinated building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to construct the pyridine (B92270) ring. researchoutreach.org

Biological Evaluation: Trifluoromethylpyridine analogues have demonstrated significant biological activity across different domains. Their efficacy is attributed to the unique physicochemical properties conferred by the fluorine atoms combined with the characteristics of the pyridine ring. nih.gov

Herbicides: Many TFMP derivatives function as potent herbicides. Fluazifop-butyl and haloxyfop-methyl, both synthesized from TFMP intermediates, are selective post-emergence herbicides that control grass weeds by targeting the ACCase enzyme. jst.go.jp

Insecticides: In the realm of insecticides, flonicamid, which features a 4-trifluoromethylpyridine structure, is a notable example effective against aphids. researchoutreach.org Chlorfluazuron, derived from DCTF, acts as an insect growth regulator. researchoutreach.org

Fungicides: The fungicide fluazinam, which utilizes a DCTF intermediate in its synthesis, interferes with fungal respiration and has shown high activity. researchoutreach.org

The biological activity is highly dependent on the substitution pattern on the pyridine ring. While many early compounds were based on 3- or 5-trifluoromethyl-substituted pyridines, newer generations have explored other patterns, such as 6-trifluoromethyl substitution. nih.govjst.go.jp

Table 1: Examples of Agrochemicals Containing the Trifluoromethylpyridine Moiety

| Common Name | Class | Key Intermediate | Biological Target/Use |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (CTF) | ACCase inhibitor for grass control. nih.govjst.go.jp |

| Haloxyfop-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | ACCase inhibitor with longer soil activity. jst.go.jp |

| Flonicamid | Insecticide | 4-Trifluoromethylnicotinamide | Effective against aphids. researchoutreach.org |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Insect growth regulator. researchoutreach.org |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Broad-spectrum fungicide targeting respiration. researchoutreach.org |

Pyridine N-Oxide Derivatives as Synthetic Intermediates and Their Reactivity

Pyridine N-oxides are valuable synthetic intermediates, particularly for introducing substituents onto the pyridine ring that are otherwise difficult to incorporate. The N-oxide group alters the electronic properties of the ring, making it more susceptible to certain reactions.

Reactivity and Synthetic Utility: Nucleophilic substitution on the electron-rich pyridine ring is generally challenging, especially at the meta-positions (C3 and C5). google.comnih.gov The formation of an N-oxide significantly activates the ring towards nucleophilic attack. This strategy has been effectively employed for the synthesis of fluorinated pyridines.

A notable application is the direct fluorination of pyridine N-oxides to produce meta-fluorinated pyridines. nih.govrsc.org For example, the treatment of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) yields 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This reaction proceeds under mild conditions and shows high regioselectivity for the meta-position, which is a significant advantage over other methods that often require harsh conditions or complex precursors. nih.govrsc.org The resulting fluorinated N-oxide can then be easily reduced back to the corresponding fluoropyridine, for instance, through catalytic hydrogenation. nih.gov This two-step sequence—oxidation to the N-oxide, followed by nucleophilic substitution and reduction—provides a powerful tool for synthesizing complex pyridine derivatives. google.comnih.gov This methodology is particularly valuable in radiochemistry for the synthesis of 18F-labeled compounds for positron emission tomography (PET). google.comnih.gov

Boronic Acid Derivatives of 2-Fluoro-5-methoxy-3-methylpyridine in Cross-Coupling Chemistry

Boronic acids and their corresponding esters are indispensable reagents in modern organic synthesis, most famously for their use in the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction forms carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound, catalyzed by a palladium complex. mdpi.com

Synthesis and Application: Creating a boronic acid derivative of this compound provides a versatile building block for constructing more complex molecules, such as biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov While the specific boronic acid of this compound is not widely documented, closely related analogues are commercially available and their chemistry is well-established.

For example, 2-fluoro-3-methylpyridine-5-boronic acid is a known compound that can be used in Suzuki couplings to introduce the 2-fluoro-3-methylpyridinyl moiety onto another aromatic or unsaturated system. sigmaaldrich.com Similarly, other isomers and analogues are available, demonstrating the feasibility of this approach. frontierspecialtychemicals.comchemicalbook.combldpharm.com The synthesis of these boronic acids typically involves the reaction of a corresponding lithiated pyridine (generated from a bromo- or iodo-pyridine) with a trialkyl borate, followed by acidic workup.

The Suzuki reaction's tolerance for a wide variety of functional groups makes it an ideal method for late-stage diversification in drug discovery programs. mdpi.com A boronic acid derivative of the title compound could be coupled with various aryl or heteroaryl halides to rapidly generate a library of analogues for biological screening.

Table 2: Examples of Related Pyridine Boronic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Use |

| 2-Fluoro-3-methylpyridine-5-boronic acid | 904326-92-7 | C₆H₇BFNO₂ | Intermediate for Suzuki cross-coupling. sigmaaldrich.com |

| 2-Methoxy-5-pyridineboronic acid | 163105-89-3 | C₆H₈BNO₃ | Intermediate for Suzuki cross-coupling. chemicalbook.com |

| 2-Fluoro-5-pyridylboronic acid | 351019-18-6 | C₅H₅BFNO₂ | Intermediate for Suzuki cross-coupling. bldpharm.com |

| 6-Fluoro-5-methoxypyridin-3-ylboronic acid | 1451392-07-6 | C₆H₇BFNO₃ | Intermediate for Suzuki cross-coupling. frontierspecialtychemicals.com |

Exploration of Polyfluorinated and Other Halogenated Pyridine Systems

Beyond single fluorine or trifluoromethyl substitutions, the introduction of multiple or different halogen atoms onto the pyridine scaffold serves as a powerful strategy for fine-tuning molecular properties and providing synthetic handles for further transformations.

Polyfluorinated Systems: The incorporation of additional fluorine atoms can further modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule. The synthesis of polyfluorinated pyridines often requires specialized fluorination techniques. While direct fluorination can be challenging, nucleophilic aromatic substitution (SNAr) on highly activated, often chlorinated, precursors is a common method.

Other Halogenated Derivatives: Other halogens like chlorine, bromine, and iodine are frequently incorporated into the pyridine ring, primarily to serve as versatile intermediates for cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

Bromo and Iodo Derivatives: Bromo- and iodo-pyridines are key precursors for a wide range of metal-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. For instance, 2-bromo-5-fluoro-3-methylpyridine (B1292715) sigmaaldrich.com or 2-fluoro-3-iodo-5-methylpyridine (B125011) sigmaaldrich.com are ideal substrates for introducing new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring.

Chloro Derivatives: Chloro-pyridines are also useful in cross-coupling reactions, though they are generally less reactive than their bromo and iodo counterparts. However, their lower cost and the development of highly active catalyst systems have increased their utility. Dichloro and trichloro derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), are important industrial intermediates. jst.go.jpagropages.com

The strategic placement of different halogens allows for selective and sequential reactions, enabling the construction of highly complex and functionally diverse pyridine-based molecules.

Table 3: Examples of Halogenated Pyridine Intermediates

| Compound Name | CAS Number | Molecular Formula | Primary Use |

| 2-Bromo-5-fluoro-3-methylpyridine | 38186-85-5 | C₆H₅BrFN | Precursor for cross-coupling reactions. sigmaaldrich.com |

| 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 | C₆H₅FIN | Precursor for cross-coupling reactions. sigmaaldrich.com |

| 5-Fluoro-2-iodo-3-methylpyridine | 49767-17-1 | C₆H₅FIN | Precursor for cross-coupling reactions. synquestlabs.com |

| 2-Chloro-5-methylpyridine | 18368-63-3 | C₆H₆ClN | Intermediate for agrochemicals. agropages.com |

| 2-Bromo-3-nitro-5-methylpyridine | 23056-46-4 | C₆H₅BrN₂O₂ | Synthetic intermediate. chemicalbook.com |

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as enantiomers of a compound can exhibit vastly different biological activities. Future research will likely focus on the development of asymmetric synthetic routes to access chiral analogues of 2-Fluoro-5-methoxy-3-methylpyridine. This could involve the use of chiral catalysts, such as those based on transition metals or organocatalysts, to induce stereoselectivity in key reaction steps. For instance, asymmetric hydrogenation or alkylation reactions could be employed to introduce chirality. The development of methods for the synthesis of optically active 14β-hydroxy steroids and other complex chiral molecules demonstrates the feasibility of such approaches. researchgate.net The use of thiourea-catalyzed asymmetric domino reactions to create complex heterocyclic systems in high yields and enantioselectivities also presents a promising avenue for exploration. researchgate.net

Exploration of Novel Therapeutic Targets for Fluorinated Pyridines

Fluorinated pyridines are a well-established scaffold in medicinal chemistry, with numerous approved drugs containing this motif. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. acs.orgmdpi.commdpi.com Future research on this compound will undoubtedly explore its potential against a wide range of therapeutic targets.

Building on the success of other fluorinated pyridine (B92270) derivatives, research could target kinases, which are crucial in cancer signaling pathways. For example, novel pyridine derivatives have shown promise as dual c-Met/VEGFR-2 inhibitors and BRAF inhibitors. nih.govnih.gov Additionally, the pyridine nucleus is a key component in compounds designed to inhibit tubulin polymerization, a validated anticancer strategy. nih.gov The exploration of this compound and its analogues as potential agents for photodynamic therapy, similar to other novel fluorinated ring-fused chlorins, could also be a fruitful area of investigation. nih.gov

Table 1: Examples of Therapeutic Targets for Pyridine Derivatives

| Therapeutic Target | Example Compound Class | Potential Application | Supporting Evidence |

|---|---|---|---|

| c-Met/VEGFR-2 | 2-substituted-4-(2-fluorophenoxy) pyridine derivatives | Anticancer | Inhibition of tumor cell proliferation and angiogenesis. nih.gov |

| BRAFV600E | Pyrrolo[2,3-b]pyridine derivatives | Melanoma | High inhibitory effect on the mutated BRAF kinase. nih.gov |

| Tubulin | Pyridine heterocyclic hybrids | Breast Cancer | Significant inhibition of tubulin polymerization. nih.gov |

This table is interactive and can be sorted by column.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. youtube.com These technologies can be applied to predict the biological activity of novel compounds, optimize synthetic routes, and even design new molecules with desired properties from the ground up.

For this compound, ML models could be trained on existing data for other fluorinated pyridines to predict potential therapeutic targets and off-target effects. Quantitative Structure-Activity Relationship (QSAR) models can correlate the physicochemical properties of a molecule with its biological activity, guiding the design of more potent and selective analogues. youtube.com Furthermore, AI algorithms can predict the outcomes of chemical reactions, helping chemists to devise more efficient and reliable synthetic pathways. researchgate.net The development of data-driven ML models for predicting the properties of pyrimidine (B1678525) derivatives as corrosion inhibitors showcases the potential of these techniques in chemical research. researchgate.net

Applications in Materials Science and Optoelectronic Devices

The unique electronic properties conferred by the fluorine atom suggest that this compound and its derivatives could have applications in materials science. Fluorination is known to impact the electronic structure and frontier molecular orbitals of pyridine rings, which can be exploited in the design of novel materials. rsc.org

There is potential for these compounds to be used in the development of luminescent materials for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. The investigation of 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives, which exhibit both cytotoxic activity and fluorescence, provides a template for developing multifunctional molecules. mdpi.com The development of rare-earth fluorides as birefringent materials and organic-inorganic manganese halide hybrids with switchable dielectric and photoluminescence responses further highlights the potential for fluorinated compounds in optoelectronics. acs.org

Environmental Impact and Sustainability in the Production of Fluorinated Pyridines

As the chemical industry moves towards more sustainable practices, a key focus for future research will be the development of environmentally friendly methods for the production of fluorinated pyridines. Traditional fluorination methods often rely on harsh reagents and can generate significant amounts of waste. nottingham.ac.uk

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloropyridine |

| 2-fluoropyridine (B1216828) |

| 2-phenylbenzoxazole fluorosulfate |

| Alpelisib |

| Benzoic anhydride |

| Bictegravir |

| Combretastatin (A-4) |

| Etoricoxib |

| Fludrocortisone |

| Fluoxetine |

| Fluticasone |

| Lemborexant |

| Linezolid |

| Lipitor |

| Pentafluoropyridine |

| Perfluorobutanesulfonic acid (PFBS) |

| Perfluorobutanoic acid (PFBA) |

| Perfluoroheptanoic acid (PFHpA) |

| Perfluorooctanoic acid (PFOA) |

| Perfluoropentanoic acid (PFPeA) |

| Taxol |

常见问题

Basic: What are the optimal synthetic routes for 2-Fluoro-5-methoxy-3-methylpyridine, considering regioselectivity challenges in fluorination and methoxylation?

Methodological Answer: